molecular formula C9H17NO4S B2796266 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide CAS No. 2248330-13-2

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide

Cat. No.: B2796266
CAS No.: 2248330-13-2
M. Wt: 235.3
InChI Key: CFAWXJODGXDREZ-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[45]decan-2-ylmethanesulfonamide is a chemical compound with the molecular formula C9H17NO4S It is characterized by a spirocyclic structure containing a dioxaspirodecane ring system and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide typically involves the reaction of a suitable spirocyclic precursor with methanesulfonyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or another non-polar solvent.

    Base: Triethylamine or pyridine.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to overnight.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives with different substituents.

Scientific Research Applications

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dioxaspiro[4.5]decan-2-ylmethanol: Similar spirocyclic structure but with a hydroxyl group instead of a methanesulfonamide group.

    1,7-Dioxaspiro[4.5]decan-2-ylmethanamine: Contains an amine group instead of a methanesulfonamide group.

Uniqueness

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide is unique due to its combination of a spirocyclic ring system and a methanesulfonamide group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1,8-dioxaspiro[4.5]decan-2-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c10-15(11,12)7-8-1-2-9(14-8)3-5-13-6-4-9/h8H,1-7H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAWXJODGXDREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)OC1CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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